8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Catalog No.
S1919294
CAS No.
99849-17-9
M.F
C9H8ClNO4
M. Wt
229.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

CAS Number

99849-17-9

Product Name

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C₉H₈ClN₄O₄ and a molecular weight of approximately 229.617 g/mol. It features a dioxine ring structure fused with a nitro group and a chloromethyl substituent. The compound is characterized by its unique arrangement of atoms which contributes to its chemical reactivity and biological properties. It is classified under the category of heterocyclic compounds, specifically benzodioxanes, which are known for their diverse applications in medicinal chemistry and material science .

CMNBD is primarily used as a reagent in proteomics research for protein modification []. The chloromethyl group acts as an electrophile, targeting nucleophilic groups like thiols in cysteine residues of proteins. This forms a covalent bond between CMNBD and the protein, allowing for further analysis or manipulation of the modified protein.

The chemical behavior of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be understood through various reactions it undergoes:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which is significant for synthesizing derivatives with enhanced biological activity.
  • Acidic Conditions: Under acidic conditions, the compound may undergo hydrolysis or other transformations that can lead to by-products, such as 2-hydroxymethyl-4-nitrophenol .

Research indicates that 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its effects on cellular processes. The presence of the nitro group is particularly important as it often correlates with increased biological activity in related compounds. Specific studies have shown its interaction with cytochrome P450 enzymes, suggesting implications in drug metabolism and toxicity .

The synthesis of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 6-nitro-4H-benzo[1,3]dioxine.
  • Chloromethylation: This involves treating the starting material with chloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce the chloromethyl group.
  • Purification: Following synthesis, purification steps such as recrystallization are essential to isolate the desired compound from by-products .

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine has several applications:

  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects against various diseases due to their biological activity.
  • Chemical Research: Used as a precursor in synthesizing other complex organic molecules.
  • Material Science: Investigated for incorporation into polymers and materials due to its unique structural properties.

Studies on the interactions of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine with biological systems have revealed significant insights:

  • Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism.
  • Cellular Uptake: Research indicates that the compound can cross cellular membranes, suggesting potential bioavailability and efficacy in therapeutic applications .

Several compounds share structural similarities with 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-Nitro-4H-benzo[1,3]dioxineLacks chloromethyl groupHigher solubility; used primarily in research
8-Bromomethyl-6-nitro-4H-benzo[1,3]dioxineBromine instead of chlorineDifferent reactivity profile; potential for varied applications
2-Hydroxymethyl-4-nitrophenolHydroxymethyl instead of chloromethylPrecursor to other compounds; less stable

The uniqueness of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine lies in its specific combination of a chloromethyl group and a nitro substituent on the dioxine core, which enhances its reactivity and biological activity compared to similar compounds.

Molecular Formula: C₉H₈ClNO₄
Molecular Weight: 229.617 g/mol
IUPAC Name: 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
SMILES: C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1
InChI: InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
CAS Number: 99849-17-9

PropertyValueSource
Molecular FormulaC₉H₈ClNO₄
SMILESC1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1
InChI1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
CAS Number99849-17-9

Synonyms: 8-Chloromethyl-6-nitro-4H-benzodioxine; 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine.

Historical Development and Discovery

The synthesis of 8-chloromethyl-6-nitro-4H-benzodioxine emerged from early studies on benzodioxine derivatives. Key milestones include:

  • Nitration and Chloromethylation: Early protocols involved nitration of precursor benzodioxines followed by chloromethylation. For example, nitration of 1,3-benzodioxine derivatives with nitric acid under controlled conditions introduced the nitro group at position 6.
  • Regioselectivity Challenges: Positional control during nitration was critical, as substituents on the benzodioxine ring influenced reactivity. The 8-chloromethyl group’s introduction required electrophilic substitution or nucleophilic displacement, often achieved via chloromethylating agents.
  • Industrial and Academic Synthesis: Modern methods leverage regioselective lithiation or catalytic approaches to improve yields, as seen in recent flow chemistry optimizations for related heterocycles.

Position Within Benzodioxine Derivatives

Benzodioxines are classified by the positions of oxygen atoms in the dioxane ring:

IsomerStructureExample Compounds
1,2-BenzodioxaneO1C=C–C2=OSafrole, Isosafrole
1,3-BenzodioxaneO1C2=C–C2=O8-Chloromethyl-6-nitro-4H-benzodioxine
1,4-BenzodioxaneO1C2=C–C2=O1,4-Benzodioxin-2(3H)-one

8-Chloromethyl-6-nitro-4H-benzodioxine is distinguished by its nitro group (electron-withdrawing) and chloromethyl group (electrophilic), enabling diverse reactivity. It contrasts with 1,4-benzodioxin derivatives, which often serve as scaffolds in antipsychotic or antihypertensive agents.

XLogP3

1.6

Wikipedia

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Dates

Modify: 2023-08-16

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